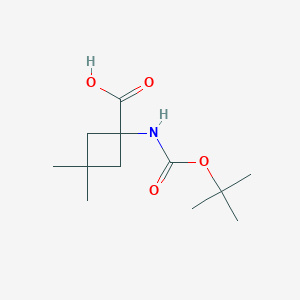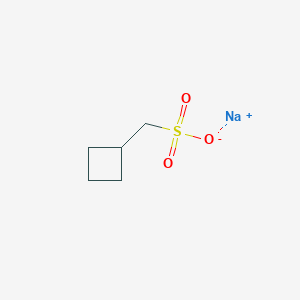
Sodium cyclobutylmethanesulfonate
Vue d'ensemble
Description
Sodium cyclobutylmethanesulfonate (SCMS) is a sulfonate salt that has been widely used as a reagent in organic chemistry. It is a white crystalline powder that is soluble in water and polar organic solvents. SCMS has been used in a wide range of applications, including as a catalyst in organic reactions, as a protecting group for alcohols, and as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Sodium cyclobutylmethanesulfonate is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst in organic reactions. It can also act as a nucleophile in certain reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can cause skin irritation and eye damage if it comes into contact with these tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium cyclobutylmethanesulfonate has several advantages as a reagent in organic chemistry. It is easy to handle, relatively inexpensive, and has a wide range of applications. However, this compound has some limitations. It is not stable in the presence of water and can decompose over time. Additionally, it can be toxic if ingested or inhaled.
Orientations Futures
There are several future directions for research on Sodium cyclobutylmethanesulfonate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of interest is the study of the mechanism of action of this compound in organic reactions. Additionally, there is a need for more research on the toxicity of this compound and its potential environmental impact.
Conclusion:
In conclusion, this compound is a useful reagent in organic chemistry with a wide range of applications. Its synthesis method is relatively simple, and it has been used in various scientific research applications. However, there is a need for further research on its mechanism of action, toxicity, and potential environmental impact.
Applications De Recherche Scientifique
Sodium cyclobutylmethanesulfonate has been widely used in scientific research as a reagent in organic synthesis. It has been used as a catalyst in various organic reactions, including the synthesis of β-lactams, lactones, and other organic compounds. This compound has also been used as a protecting group for alcohols, which is useful in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
sodium;cyclobutylmethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7,8)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWCTOMALGAKBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





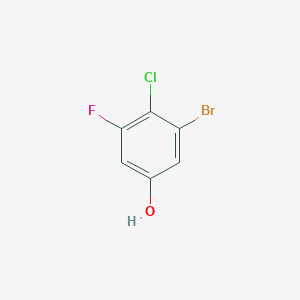
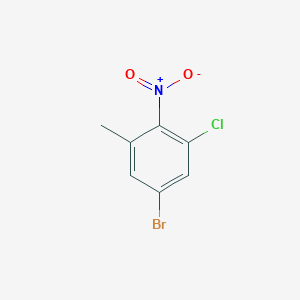
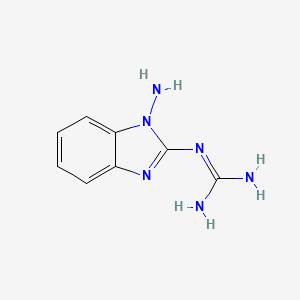
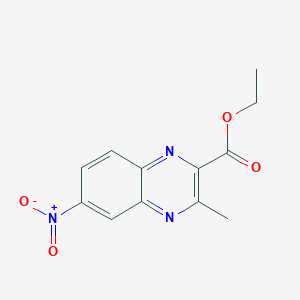
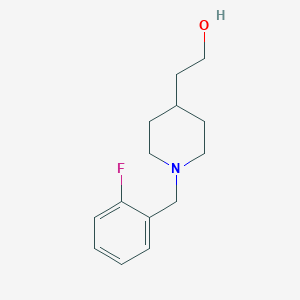


![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)
![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)
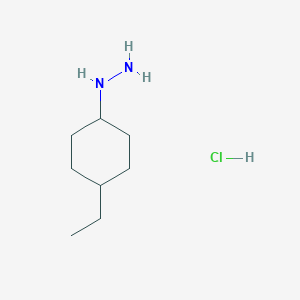
![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)
